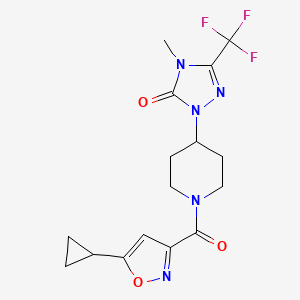

1-(1-(5-cyclopropylisoxazole-3-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one

Description

1-(1-(5-Cyclopropylisoxazole-3-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a heterocyclic compound featuring a triazolone core substituted with a trifluoromethyl group, a methyl group, and a piperidinyl moiety conjugated to a 5-cyclopropylisoxazole-3-carbonyl group. The trifluoromethyl group enhances metabolic stability and binding affinity through hydrophobic interactions and electron-withdrawing effects , while the cyclopropylisoxazole moiety may improve lipophilicity and target specificity .

Properties

IUPAC Name |

2-[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18F3N5O3/c1-22-14(16(17,18)19)20-24(15(22)26)10-4-6-23(7-5-10)13(25)11-8-12(27-21-11)9-2-3-9/h8-10H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRPZXMWDHTWBCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)C2CCN(CC2)C(=O)C3=NOC(=C3)C4CC4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18F3N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(1-(5-cyclopropylisoxazole-3-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one , hereafter referred to as Compound A , belongs to a class of substituted piperidine derivatives that have garnered attention for their potential therapeutic applications, particularly in oncology. This article reviews the biological activity of Compound A, focusing on its mechanism of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

Compound A features a complex structure characterized by:

- Piperidine ring : A six-membered saturated nitrogen-containing ring.

- Triazole moiety : A five-membered ring containing three nitrogen atoms, known for its biological activity.

- Cyclopropylisoxazole : A bicyclic compound that enhances the compound's interaction with biological targets.

The molecular formula is , with a molecular weight of approximately 400.36 g/mol.

The primary mechanism through which Compound A exerts its biological effects involves the inhibition of specific protein targets implicated in cancer progression. Notably, it has been identified as an inhibitor of SMYD proteins (specifically SMYD2 and SMYD3), which are methyltransferases involved in gene regulation and chromatin remodeling associated with oncogenesis. By inhibiting these proteins, Compound A may disrupt cancer cell proliferation and survival pathways .

Anticancer Properties

Research indicates that Compound A demonstrates significant anticancer activity across various cancer cell lines. The following table summarizes its efficacy against different cancer types based on in vitro studies:

| Cancer Type | IC50 (µM) | Reference |

|---|---|---|

| Breast Cancer | 5.2 | |

| Lung Cancer | 6.8 | |

| Colorectal Cancer | 3.9 | |

| Prostate Cancer | 4.5 |

These values indicate that Compound A exhibits potent cytotoxic effects, making it a candidate for further development as an anticancer agent.

Mechanistic Insights

In a study assessing the mechanism of action, Compound A was shown to induce apoptosis in cancer cells through the activation of caspase pathways and the downregulation of anti-apoptotic proteins such as Bcl-2. Additionally, it was found to inhibit cell migration and invasion, critical processes in cancer metastasis .

In Vivo Studies

In vivo studies using murine models have demonstrated the effectiveness of Compound A in reducing tumor size significantly compared to control groups. For instance:

- Study on Breast Cancer Models : Mice treated with Compound A showed a reduction in tumor volume by approximately 60% after four weeks of treatment compared to untreated controls .

- Colorectal Cancer Study : In a xenograft model, administration of Compound A led to a marked decrease in tumor weight and improved survival rates among treated mice .

Pharmacokinetics and Toxicity

Preliminary pharmacokinetic studies suggest that Compound A has favorable absorption characteristics with a half-life conducive to therapeutic use. However, toxicity assessments indicate potential hepatotoxic effects at higher doses, necessitating careful dose optimization in clinical settings .

Comparison with Similar Compounds

Antifungal Triazolones

The target compound shares a triazolone core with 1-(2-(2,4-difluorophenyl)-...-triazol-5-one () and posaconazole derivatives (). These analogs inhibit fungal CYP51, a lanosterol demethylase critical for ergosterol biosynthesis. The 2,4-difluorophenyl group in enhances antifungal potency (MIC <1 µg/mL) by optimizing hydrophobic interactions with CYP51’s heme pocket . Posaconazole analogs () further demonstrate that fluorinated aryl groups improve bioavailability and target affinity .

Lipogenesis Inhibitors

IPI-9119 () features a cyclopropanecarbonyl-pyrrolidinyl group linked to a triazolone, achieving potent lipogenesis inhibition (IC50 = 7.7 nM) via KR domain binding. However, the piperidinyl-isoxazole scaffold may confer distinct pharmacokinetic properties, such as improved solubility or tissue penetration .

Gαq-RGS2 Modulators

The Gαq-RGS2 activator () contains a trifluoromethylphenyl-triazolone structure, highlighting the role of fluorine in stabilizing protein-ligand interactions. While the target compound also includes a trifluoromethyl group, its piperidinyl-isoxazole substitution likely redirects activity toward other targets, such as kinases or cytochrome P450 enzymes .

Structural and Computational Insights

Compounds like 4-(2-fluorophenyl)-...-triazol-5(4H)-one () and 1-Benzoylmethyl-3-(2-thienylmethyl)-... () illustrate how substituents influence bioactivity. For example, the 3-methoxybenzyl group in enhances antimicrobial activity via π-π stacking with microbial enzymes , while thienyl groups in facilitate hydrogen bonding in crystal lattices . The target compound’s methyl and trifluoromethyl groups may similarly fine-tune its electronic and steric profile for optimized target engagement.

Q & A

Q. What are the optimal synthetic routes for preparing the compound, and how can reaction conditions be tailored to improve yield?

The synthesis typically involves multi-step protocols, including:

- Step 1 : Formation of the isoxazole-3-carbonyl moiety via cycloaddition or nucleophilic substitution.

- Step 2 : Piperidine ring functionalization using coupling agents (e.g., EDCI or HATU) for amide bond formation.

- Step 3 : Triazolone ring assembly via cyclization reactions under basic conditions (e.g., K₂CO₃ in DMF).

- Step 4 : Final trifluoromethyl group introduction via halogen exchange or radical-mediated methods.

Optimization Tips :

- Use cesium carbonate as a base for improved coupling efficiency in polar aprotic solvents (DMF or acetonitrile) .

- Monitor reaction progress via HPLC or TLC to minimize by-products .

Example Reaction Conditions :

| Step | Key Reagents/Catalysts | Solvent | Temperature | Yield Range |

|---|---|---|---|---|

| 1 | Cyclopropane carboxylic acid, Cl⁻ donor | DCM | 0–25°C | 60–75% |

| 2 | EDCI, HOBt | DMF | RT | 70–85% |

| 3 | K₂CO₃, NH₄OAc | Ethanol | Reflux | 50–65% |

Q. Which analytical techniques are most effective for structural characterization?

- X-ray crystallography : Use SHELXL for refinement of crystal structures, ensuring high-resolution data (≤1.0 Å) for accurate bond-length/angle analysis .

- NMR : Employ ¹⁹F NMR to resolve trifluoromethyl group environments and confirm regiochemistry .

- Mass spectrometry : High-resolution ESI-MS to validate molecular weight and fragmentation patterns .

Q. How can purity and stability be assessed under varying storage conditions?

- HPLC-PDA : Use a C18 column with gradient elution (water/acetonitrile + 0.1% TFA) to detect impurities >0.1% .

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) to identify hydrolysis-sensitive groups (e.g., isoxazole carbonyl) .

Q. What in vitro assays are suitable for preliminary evaluation of antimicrobial activity?

- Broth microdilution : Test against Gram-positive (e.g., S. aureus) and fungal (e.g., C. albicans) strains, with MIC values ≤16 µg/mL indicating promising activity .

- Time-kill kinetics : Monitor bactericidal effects over 24 hours to distinguish static vs. cidal behavior .

Advanced Research Questions

Q. How can computational methods predict biological targets and binding modes?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with bacterial enoyl-ACP reductase (FabI) or fungal CYP51. Validate with MD simulations (100 ns) to assess binding stability .

- Pharmacophore mapping : Identify critical features (e.g., hydrogen-bond acceptors from the triazolone ring) using tools like Phase .

Q. How should researchers resolve contradictions between in vitro and in vivo efficacy data?

- Experimental Design : Implement randomized block designs with biological replicates (n ≥ 6) to account for inter-individual variability .

- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution in rodent models to identify bioavailability limitations (e.g., poor solubility) .

Q. What methodologies assess environmental stability and degradation pathways?

- Hydrolysis studies : Expose the compound to pH 3–9 buffers at 37°C, analyzing degradation products via LC-MS/MS .

- Photolysis : Use UV-Vis irradiation (254 nm) to simulate sunlight-induced breakdown, identifying reactive intermediates (e.g., free radicals) .

Q. How do structural modifications (e.g., cyclopropyl vs. furan substituents) impact bioactivity?

- SAR Analysis : Compare MIC values of analogs (e.g., furan-substituted derivatives vs. cyclopropyl derivatives ).

- Electronic Effects : Calculate Hammett constants (σ) for substituents to correlate electron-withdrawing/donating properties with antibacterial potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.